N-methyladamantan-1-amine

Description

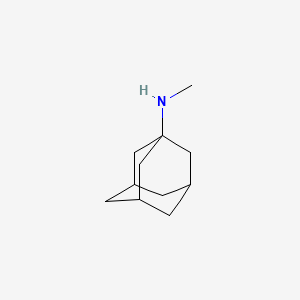

Structure

3D Structure

Properties

IUPAC Name |

N-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOLSRPWNVZXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190650 | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-38-2, 3717-39-3 | |

| Record name | 1-(Methylamino)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC187507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-adamantylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of N Methyladamantan 1 Amine and Its Derivatives

Methodologies for the Core Synthesis of N-Methyladamantan-1-amine

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the introduction of a methylamino group onto the adamantane (B196018) framework. These methods range from direct catalytic processes to classical named reactions that offer alternative pathways.

Catalytic Amination Approaches

Catalytic N-methylation of amines represents a modern and efficient approach for the synthesis of N-methylated compounds. These methods often utilize readily available C1 sources like methanol (B129727) or formaldehyde (B43269) and are facilitated by transition metal catalysts. While direct catalytic N-methylation of adamantan-1-amine to this compound is a feasible strategy, the literature more broadly covers the N-methylation of various primary amines, with principles that are applicable to adamantan-1-amine.

One prominent strategy is the use of methanol as a methylating agent in the presence of a suitable catalyst. Ruthenium complexes, for instance, have demonstrated high efficacy in the N-methylation of anilines and other primary amines. The reaction typically proceeds at elevated temperatures, and the choice of base can be crucial for achieving high yields.

Another approach involves the use of paraformaldehyde as the C1 source, which can be catalytically reduced in the presence of the amine. Copper hydride (CuH) complexes have been shown to be effective catalysts for the N-methylation of a range of aromatic and aliphatic amines using paraformaldehyde in conjunction with a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). nih.gov These reactions often proceed under mild conditions and without the need for strong bases.

Reductive amination of adamantanone with methylamine (B109427) is another viable catalytic route. This process involves the initial formation of an imine or enamine intermediate from the ketone and amine, which is then reduced in situ to the desired N-methylated product. Various metal catalysts can be employed for the reduction step, with reaction conditions optimized to favor the formation of the secondary amine. nih.gov

Table 1: Catalytic Amination Approaches for this compound Synthesis

| Starting Material | Methylating Agent | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Adamantan-1-amine | Methanol | (DPEPhos)RuCl₂(PPh₃) | - | Methanol | 140 | High (by analogy) nih.gov |

| Adamantan-1-amine | Paraformaldehyde | (CAAC)CuCl | PMHS | nBu₂O | 80 | High (by analogy) nih.gov |

| Adamantanone | Methylamine | Imine Reductases | - | Buffer | RT | Moderate (by analogy) nih.gov |

Alternative Synthetic Pathways

Beyond direct catalytic methods, classical organic reactions provide robust and well-established alternatives for the synthesis of this compound. The Eschweiler-Clarke and Leuckart-Wallach reactions are particularly noteworthy in this context.

The Eschweiler-Clarke reaction is a widely used method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde. semanticscholar.orgwikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid. A key advantage of this method is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.org When applied to adamantan-1-amine (amantadine), this reaction provides a direct route to N,N-dimethyladamantan-1-amine. To obtain the mono-methylated product, this compound, careful control of the stoichiometry of the reagents is necessary.

The Leuckart-Wallach reaction offers another pathway for the reductive amination of carbonyl compounds. wikipedia.org In the context of this compound synthesis, adamantanone can be reacted with N-methylformamide or a mixture of methylamine and formic acid at high temperatures. wikipedia.orgmdpi.com Similar to the Eschweiler-Clarke reaction, an iminium ion intermediate is formed and subsequently reduced. The reaction conditions, particularly temperature, can significantly influence the reaction outcome and yield. google.com

Table 2: Alternative Synthetic Pathways to this compound

| Reaction Name | Starting Material(s) | Reagents | Key Intermediate | Typical Temperature (°C) |

|---|---|---|---|---|

| Eschweiler-Clarke | Adamantan-1-amine | Formaldehyde, Formic Acid | Iminium ion | 80-100 nrochemistry.com |

| Leuckart-Wallach | Adamantanone, Methylamine | Formic Acid | Iminium ion | 120-180 wikipedia.org |

Functionalization and Derivatization Strategies

This compound serves as a versatile building block for the synthesis of more complex molecules with tailored properties. Functionalization can occur at the nitrogen atom or on the adamantane cage itself, and orthogonal derivatization strategies allow for the introduction of specific functionalities for analytical or biological applications.

N-Alkylation and N-Acylation Reactions

The secondary amine functionality in this compound is readily susceptible to further N-alkylation . This can be achieved by reacting it with various alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent and base can influence the reaction rate and yield. This method allows for the introduction of a wide range of alkyl groups, leading to the formation of tertiary amines.

N-acylation provides a straightforward method for converting this compound into the corresponding amides. This is typically accomplished by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. researchgate.net The reaction is often carried out in the presence of a base to scavenge the acid byproduct. N-acylation is a robust reaction that can be performed under mild conditions and is compatible with a variety of functional groups. orientjchem.org

Table 3: N-Alkylation and N-Acylation of this compound

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Tertiary Amine | Base (e.g., NaHCO₃), Aqueous or Organic Solvent researchgate.net |

| N-Acylation | Acyl Chloride or Acid Anhydride | Amide | Base (optional), Organic Solvent researchgate.net |

Adamantane Cage Modifications

The adamantane framework of this compound can be functionalized to introduce additional chemical diversity. The tertiary bridgehead positions of the adamantane cage are particularly susceptible to electrophilic substitution reactions.

Hydroxylation of the adamantane core can be achieved using various oxidizing agents. For instance, treatment of adamantane derivatives with systems like H₂O-CBrCl₃ in the presence of a tungsten catalyst can introduce hydroxyl groups at the bridgehead positions. researchgate.net This provides a handle for further functionalization.

Halogenation , particularly bromination, is a common method for functionalizing the adamantane cage. The reaction typically proceeds at the tertiary carbon atoms. These halogenated derivatives can then serve as precursors for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the adamantane scaffold.

Orthogonal Derivatization for Analytical and Biological Studies

To probe the biological interactions and localization of this compound derivatives, specific tags can be introduced through orthogonal derivatization strategies.

Photoaffinity labeling is a powerful technique to identify the binding partners of a molecule of interest. This involves the synthesis of derivatives containing a photoreactive group, such as an azido (B1232118) or diazirine moiety. Upon photoactivation, these groups form highly reactive species that can covalently bind to nearby molecules, allowing for their subsequent identification.

Fluorescent labeling enables the visualization and tracking of molecules in biological systems. This compound can be derivatized with a fluorophore, such as a dansyl group, by reacting it with the corresponding sulfonyl chloride. nih.gov The resulting fluorescent conjugate can be detected using fluorescence microscopy or spectroscopy.

Biotinylation is a widely used technique for affinity-based purification and detection. A biotin (B1667282) moiety can be attached to this compound, often through a polyethylene (B3416737) glycol (PEG) linker to improve solubility and reduce steric hindrance. ruixibiotech.com The high affinity of biotin for streptavidin can then be exploited for various bioanalytical applications.

Table 4: Orthogonal Derivatization Strategies

| Derivatization | Reagent Type | Purpose |

|---|---|---|

| Photoaffinity Labeling | Photoreactive group (e.g., Azidobenzoyl chloride) | Covalent labeling of binding partners |

| Fluorescent Labeling | Fluorophore (e.g., Dansyl chloride) | Visualization and tracking |

| Biotinylation | Biotin-PEG linker | Affinity-based purification and detection |

Pre-column Derivatization Techniques

Pre-column derivatization is a crucial strategy in the analytical determination of this compound and its analogs, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This technique involves the chemical modification of the analyte before its introduction into the chromatographic system. The primary goals of derivatization in this context are to enhance detectability, improve chromatographic separation, and increase the volatility of the analyte. actascientific.com

For amines like this compound, which may lack a strong chromophore or fluorophore, pre-column derivatization is essential for sensitive detection by UV-Visible or fluorescence detectors. nih.govactascientific.com The process converts the amine into a derivative with desirable properties. The choice of derivatization reagent and reaction conditions is critical and depends on the analytical technique and the specific characteristics of the analyte. nih.gov

Several factors are considered when developing a pre-column derivatization method:

Reaction Efficiency and Speed: The derivatization reaction should be rapid and proceed to completion to ensure accurate and reproducible quantification. nih.gov

Derivative Stability: The resulting derivative must be stable throughout the sample preparation and chromatographic analysis process. monash.edunih.gov

Absence of Interfering Byproducts: The reaction should not produce byproducts that interfere with the chromatographic separation of the analyte of interest. monash.edu

Enhanced Detection: The derivatizing agent should introduce a moiety that significantly enhances the detector response. actascientific.commonash.edu

Commonly, pre-column derivatization for amines is performed in a buffered solution at a specific pH to facilitate the reaction. nih.govphenomenex.com After the reaction, a sample cleanup step, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove excess reagent and other matrix components before analysis. monash.edu

Reagents for Amine Derivatization in Analytical Methods

A variety of reagents are available for the pre-column derivatization of primary and secondary amines like this compound. The selection of a suitable reagent is dictated by the analytical method (HPLC or GC) and the desired detection mode (e.g., UV, fluorescence, mass spectrometry).

For High-Performance Liquid Chromatography (HPLC):

1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent: FDNB reacts with primary and secondary amines to form dinitrophenyl (DNP) derivatives. sigmaaldrich.comwikipedia.org These derivatives are stable and can be detected by UV-Vis spectrophotometry. libretexts.org The reaction is typically carried out in a buffered, slightly alkaline medium. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce highly fluorescent and stable derivatives. monash.eduresearchgate.net This makes it particularly useful for achieving high sensitivity in fluorescence detection. nih.gov The derivatization is typically performed in a borate (B1201080) buffer at an alkaline pH. nih.gov One challenge with FMOC-Cl is the potential for interference from the reagent itself and its hydrolysis product, which can be addressed by adding an excess of a primary amine like glycine (B1666218) after the primary reaction is complete. monash.edu

For Gas Chromatography (GC):

N-(t-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): MTBSTFA is a silylating agent that reacts with active hydrogens in molecules, including those in amines, to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov This process, known as silylation, increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. sigmaaldrich.comidc-online.com TBDMS derivatives are known for their hydrolytic stability compared to other silyl (B83357) derivatives. idc-online.com The reaction is often carried out in an aprotic solvent, and sometimes a catalyst is used to facilitate the reaction with sterically hindered amines. sigmaaldrich.com

| Reagent | Abbreviation | Analytical Method | Functional Group Targeted | Detection Method |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | FDNB | HPLC | Primary and Secondary Amines | UV-Visible |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC | Primary and Secondary Amines | Fluorescence |

| N-(t-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | GC | Primary and Secondary Amines | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

Stereoselective Synthesis and Chiral Resolution of this compound Analogs

The synthesis of enantiomerically pure this compound analogs is of significant interest due to the potential for stereospecific interactions with biological targets. Chirality can have a profound impact on the pharmacological activity of adamantane derivatives. rsc.org

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. For adamantane derivatives, this can be a challenging endeavor. One approach involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of a reaction. Recent research has focused on developing efficient stereoselective routes to various substituted adamantane-containing molecules. rsc.org These methods may involve asymmetric reactions that create the chiral center with a high degree of stereocontrol.

Chiral Resolution:

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers (a racemic mixture), chiral resolution is employed to separate the enantiomers. A common and well-established method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. wikipedia.org These diastereomers can then be separated by techniques like fractional crystallization. Once separated, the individual diastereomers are treated to remove the resolving agent, yielding the pure enantiomers of the original amine. wikipedia.org

Another powerful technique for chiral separation is chiral column chromatography. enamine.net In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation.

Scale-Up Synthesis and Process Optimization for this compound Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its intermediates presents several challenges. Process optimization is crucial to ensure the synthesis is efficient, cost-effective, safe, and environmentally sustainable. enamine.netacs.org

Key considerations in the scale-up synthesis include:

Starting Material Availability and Cost: The accessibility and price of the starting materials are critical factors for large-scale production. enamine.net For adamantane derivatives, the synthesis of the adamantane core itself can be a significant cost driver. researchopenworld.com

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and solvent choice is essential for maximizing yield and minimizing side product formation. mdpi.com Reactions that are straightforward on a small scale may require significant modification for safe and efficient large-scale execution.

Reagent Selection: The choice of reagents for scale-up must consider not only their reactivity but also their cost, safety, and environmental impact. For instance, highly toxic or expensive reagents may be suitable for laboratory synthesis but impractical for industrial production. mdpi.com

Purification Methods: Developing scalable and efficient purification methods is critical. Techniques like crystallization are often preferred over chromatographic methods for large-scale purification due to lower cost and higher throughput. enamine.netenamine.net

Process Safety: A thorough evaluation of the potential hazards associated with the chemical process is necessary to ensure safe operation on a large scale. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.

Advanced Characterization and Computational Modeling in N Methyladamantan 1 Amine Research

Spectroscopic Analysis of N-Methyladamantan-1-amine and Derivatives

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of this compound. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass, which is crucial for both synthesis verification and metabolic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the distinct features of the this compound structure.

The ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons of the adamantane (B196018) cage and the N-methyl group. The adamantane cage protons, due to their rigid arrangement, typically appear as a series of broad, overlapping multiplets in the aliphatic region of the spectrum. The three sets of non-equivalent methylene protons (C-2/8/9, C-4/6/10) and the methine protons (C-3/5/7) create a complex but recognizable pattern. The N-methyl protons, in contrast, are expected to appear as a distinct singlet, with its chemical shift influenced by the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, with separate signals for each chemically distinct carbon atom. The spectrum for this compound would be expected to show signals for the quaternary carbon attached to the nitrogen (C-1), the three types of secondary carbons (CH₂), the tertiary carbons (CH), and the N-methyl carbon. The chemical shifts of these carbons provide a clear fingerprint of the adamantane core and the N-methyl substituent.

| Nucleus | Signal Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | Singlet | ~2.2 - 2.5 | N-CH₃ (3H) |

| ¹H | Multiplet | ~2.0 - 2.2 | Adamantane CH (3H) |

| ¹H | Multiplet | ~1.6 - 1.8 | Adamantane CH₂ (12H) |

| ¹³C | Quaternary | ~50 - 55 | C-1 |

| ¹³C | Secondary | ~40 - 45 | C-2, C-8, C-9 |

| ¹³C | Tertiary | ~30 - 35 | C-3, C-5, C-7 |

| ¹³C | Secondary | ~35 - 40 | C-4, C-6, C-10 |

| ¹³C | Primary | ~25 - 30 | N-CH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and identifying its metabolites in biological samples. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the comprehensive profiling of how the compound is processed in vitro or in vivo. nih.govjci.org

The electron ionization (EI) mass spectrum of this compound (molecular weight: 165.29 g/mol ) would show a molecular ion peak [M]⁺ at m/z 165. The fragmentation pattern is highly informative. A key fragmentation pathway for adamantane derivatives is the formation of the adamantyl cation at m/z 135, resulting from the loss of the N-methylamine group. nih.gov Another characteristic fragmentation for amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of a methyl radical to form an ion at m/z 150. miamioh.edulibretexts.org

In metabolite profiling studies, researchers look for mass shifts corresponding to common metabolic transformations. For adamantane-containing drugs, hydroxylation (+16 Da) is a common metabolic pathway. nih.gov LC-MS/MS analysis of biological samples exposed to this compound would search for potential metabolites, such as a hydroxylated derivative with a molecular ion at m/z 181. The fragmentation of this metabolite would produce characteristic ions, such as a hydroxylated adamantyl cation at m/z 151. nih.gov

| Compound | m/z of Fragment Ion | Proposed Fragment Structure/Origin |

|---|---|---|

| This compound | 165 | [M]⁺ Molecular Ion |

| This compound | 150 | [M - CH₃]⁺ (α-cleavage) |

| This compound | 135 | [Adamantyl]⁺ Cation |

| Hydroxy-N-methyladamantan-1-amine | 181 | [M+O]⁺ Molecular Ion |

| Hydroxy-N-methyladamantan-1-amine | 151 | [Hydroxy-adamantyl]⁺ Cation |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the properties and behavior of molecules like this compound, complementing experimental data. These in silico methods can predict electronic properties, simulate dynamic behavior, and analyze interactions with biological targets, thereby guiding further research and development.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. For this compound, QM calculations can determine optimized molecular geometry, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). researchgate.net

These calculations help predict the molecule's reactivity, polarity, and stability. For example, the electrostatic potential map can identify electron-rich (negative potential, e.g., around the nitrogen lone pair) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) provides an estimate of the molecule's chemical reactivity and kinetic stability. Such calculations have been successfully applied to adamantane derivatives to understand their thermodynamic properties. researchgate.net

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations are used to explore its interaction with potential biological targets, such as ion channels or enzymes. ksu.edu.sasemanticscholar.org

Starting with a docked pose of the ligand in the protein's binding site, an MD simulation models the complex's behavior in a simulated physiological environment (water, ions) over nanoseconds or longer. semanticscholar.org Key metrics analyzed from the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. semanticscholar.org

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and protein are tracked over time to assess the stability of key interactions.

These simulations provide a dynamic picture of the binding event, revealing conformational changes and the stability of the ligand-protein complex, which static docking models cannot capture. nih.govksu.edu.sa

Following molecular docking or MD simulations, tools like the Protein-Ligand Interaction Profiler (PLIP) are used to systematically and automatically identify all non-covalent interactions between the ligand and its target protein. ksu.edu.sa PLIP analysis provides a detailed, 2D representation of the binding mode, categorizing interactions into several types. For this compound, which has both a bulky hydrophobic cage and a polar amine group, a variety of interactions are possible.

| Interaction Type | Potential Involving this compound |

|---|---|

| Hydrophobic Contacts | Between the adamantane cage and nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine). researchgate.net |

| Hydrogen Bonds | The amine group (N-H) can act as a hydrogen bond donor to acceptor groups on protein residues (e.g., Aspartate, Glutamate). researchgate.net |

| Water Bridges | A water molecule mediates a hydrogen bond between the ligand's amine group and a protein residue. researchgate.net |

| Salt Bridges | If the amine group is protonated (NH₂⁺), it can form an ionic interaction with a negatively charged residue (e.g., Aspartate, Glutamate). |

This detailed profiling is critical for understanding the structural basis of molecular recognition and for guiding the rational design of derivatives with improved affinity or selectivity. ksu.edu.sa

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a cornerstone in the optimization of lead compounds in medicinal chemistry. For this compound and its analogs, SAR studies are crucial for understanding how specific structural modifications influence their biological activity, primarily as antiviral agents targeting the M2 ion channel of the influenza A virus. By systematically altering the adamantane cage, the amine substituent, and other parts of the molecule, researchers can deduce the key pharmacophoric features required for potent activity. This knowledge, combined with predictive analytics and computational modeling, accelerates the design of new, more effective derivatives with improved potency and resistance profiles.

Detailed Research Findings from SAR Studies:

The core structure of adamantane amines, including this compound, consists of a bulky, lipophilic adamantane cage and a polar amine group. SAR studies have revealed critical insights into the functional role of each part:

The Adamantane Cage: The rigid, tricyclic cage is a primary determinant of activity. Its lipophilicity is believed to facilitate interaction with the hydrophobic pocket of the M2 proton channel, surrounded by residues like Val27, Ala30, and Ser31. Modifications to the cage itself are generally detrimental to activity. However, introducing specific substituents can be beneficial. For example, a study on matrinic derivatives found that introducing a 5-bromoadamantyl group enhanced anti-H3N2 activity. semanticscholar.org

The Amino Group: The protonated amino group is essential for blocking the M2 channel. It interacts with the channel's interior, effectively plugging it. Replacement of the amino group with functionalities like hydroxyl (OH), thiol (SH), or halogens results in inactive compounds.

N-Substitution: The nature of the substituent on the nitrogen atom significantly modulates activity.

N-Alkyl Groups: Simple N-alkylation can influence potency. Studies on N-alkyl analogs of amantadine (B194251) showed that N-methyl, N-ethyl, and N-propyl substitution altered the compounds' ability to block ionic channels of the nicotinic acetylcholine receptor, indicating that even small alkyl groups can fine-tune biological interactions. nih.gov For antiviral activity, N-alkyl and N,N-dialkyl derivatives often exhibit activity similar to the parent compound, amantadine.

N-Acyl Groups: With the exception of glycyl derivatives, N-acylation generally decreases antiviral action. mdpi.com

Conjugation with Amino Acids: Conjugating amantadine and rimantadine (B1662185) with amino acids has been explored as a strategy to create new analogs. The antiviral activity of these conjugates varies depending on the specific amino acid used. For instance, the conjugation of rimantadine with glycine (B1666218) resulted in a compound with high antiviral activity and low cytotoxicity. mdpi.com In contrast, amantadine analogs conjugated with phenylalanine or 4-F-phenylalanine showed antiviral activity but at higher concentrations than amantadine itself. mdpi.com

The following data tables summarize quantitative findings from various studies on adamantane derivatives, illustrating these SAR principles across different biological targets.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus This table shows the half-maximal inhibitory concentration (IC50) and selectivity index (SI) of various adamantane derivatives against the H3N2 strain of influenza A. A lower IC50 indicates higher potency, while a higher SI indicates greater selectivity for viral targets over host cells.

| Compound | Modification | IC50 (µM) | Selectivity Index (SI) |

| Amantadine | Parent Compound | >27.7 | >3.6 |

| 9f | Matrinic derivative with 5-bromoadamantyl | 7.2 | >13.8 |

| 9j | Matrinic derivative with norbornaneacetyl | 10.2 | >9.8 |

| Lead 1 | Matrinic derivative (unsubstituted) | >27.7 | >3.6 |

Data sourced from a study on matrinic derivatives as anti-influenza agents. semanticscholar.org

Interactive Data Table 1

Table 2: Inhibition of Nicotinic Acetylcholine Receptor Ionic Channels by N-Alkyl Amantadine Analogs This table displays the inhibitory constant (Ki) for the binding of N-alkylated amantadine analogs to the ionic channel of the ACh receptor. This illustrates how N-substitution affects activity at a non-viral target.

| Compound | N-Alkyl Substitution | Ki for [3H]H12-HTX Binding (µM) |

| Amantadine | None | 60 |

| NMA | Methyl | 30 |

| NEA | Ethyl | 15 |

| NNDEA | Diethyl | 15 |

| NPA | Propyl | 40 |

| NBA | Butyl | 40 |

Data sourced from a study on the interaction of N-alkyl amantadine analogues with nicotinic acetylcholine receptors. nih.gov

Interactive Data Table 2

Predictive Analytics and QSAR Modeling:

To move beyond qualitative SAR and enable predictive design, Quantitative Structure-Activity Relationship (QSAR) models are developed. These mathematical models correlate the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors.

For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been particularly insightful. mdpi.com In a CoMFA study, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points. The model then identifies regions where bulky groups (steric fields) or specific charge distributions (electrostatic fields) are favorable or unfavorable for activity.

CoMFA Contour Maps: The results of a CoMFA analysis are often visualized as 3D contour maps. For example, in studies of amantadine analogs as M2 channel blockers, green contours might indicate regions where bulky substituents increase inhibitory activity, while yellow contours show areas where bulk is detrimental. mdpi.com This provides a visual roadmap for chemists to design new molecules. For instance, if a green contour appears near a specific position on the adamantane cage, it suggests that adding a larger group there could enhance binding and potency.

Predictive analytics, powered by machine learning algorithms, represents the next level of computational modeling. These approaches can handle vast datasets and complex, non-linear relationships between structure and activity. By training algorithms on existing data of adamantane derivatives and their biological activities, models can be built to:

Predict the activity of novel, unsynthesized compounds.

Identify the most promising candidates for synthesis, saving time and resources.

Perform virtual screening of large chemical libraries to find new adamantane-based scaffolds. nih.gov

Elucidate complex mechanisms of action and predict potential off-target effects.

Computational tools like molecular docking further complement SAR and QSAR studies by providing a structural hypothesis for the observed activities. Docking simulations can predict the binding pose of this compound and its analogs within the M2 channel, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.comnih.gov This atomic-level insight is invaluable for rationalizing SAR data and guiding the design of next-generation inhibitors.

Emerging Applications and Future Research Directions

N-Methyladamantan-1-amine in Materials Science

The incorporation of the bulky and rigid adamantane (B196018) cage into materials can significantly influence their properties. While research specifically detailing this compound in materials science is nascent, the broader family of adamantane derivatives has demonstrated considerable promise in this arena.

Polymer and Nanomaterial Development

The adamantane moiety is a valuable building block in polymer chemistry. Its incorporation into polymer chains can enhance thermal stability, mechanical strength, and glass transition temperature. Adamantane-containing polymers have been synthesized to improve the thermal properties of materials like poly(methyl methacrylate). researchgate.net While direct polymerization of this compound is not widely reported, its amine functionality provides a reactive site for incorporation into various polymer backbones, such as polyamides and polyimides. This could lead to the development of high-performance polymers with enhanced thermal and mechanical properties.

In the realm of nanomaterials, adamantane derivatives are utilized in the formulation of drug delivery systems. researchgate.netnih.gov The lipophilic nature of the adamantane cage facilitates interaction with lipid membranes, making it a suitable anchor for targeting specific cells or tissues. nih.gov this compound, with its amino group, could be functionalized onto nanoparticles to modulate their surface chemistry, improve drug loading capacity, and enhance biocompatibility. Nanomaterials are of significant scientific interest as they bridge the gap between bulk materials and atomic or molecular structures. wikipedia.org

Design of Materials with Specific Physical Properties

The rigid and symmetric structure of adamantane can be exploited to create materials with tailored physical properties. Adamantane derivatives have been investigated for their nonlinear optical (NLO) properties. rsc.orgsemanticscholar.org The specific arrangement of adamantane-type clusters can lead to materials exhibiting second-harmonic generation (SHG) or white-light generation. rsc.org The introduction of the N-methylamino group in this compound could influence the electronic properties of such materials, potentially leading to new NLO materials with unique characteristics.

Furthermore, the thermal stability of adamantane makes its derivatives suitable for use as thermally stable lubricants. wikipedia.org The properties of this compound, such as its melting and boiling points, suggest a degree of thermal stability that could be advantageous in the design of robust materials.

| Property | Value |

| Melting Point | 110.00 °C |

| Boiling Point | 222.00 °C |

| Density | 1.1000 g/cm³ |

Table 1: Physical Properties of this compound wikipedia.org

Novel Therapeutic Avenues for this compound Analogs

The adamantane scaffold is a well-established pharmacophore, with several adamantane derivatives approved for clinical use, primarily as antiviral and anti-Parkinsonian agents. researchgate.net The biological activity of these compounds is often attributed to their ability to interact with viral ion channels or neurotransmitter receptors.

Research into novel adamantane derivatives continues to uncover new therapeutic possibilities. Studies have shown that adamantane derivatives can possess neurogenic and neuroplastic properties, enhancing cognitive function in animal models. nih.gov Analogs of this compound are being investigated for a range of therapeutic applications, including the treatment of neurodegenerative diseases and viral infections. solubilityofthings.com The introduction of different functional groups onto the adamantane core can modulate the pharmacological activity, leading to compounds with improved efficacy and reduced side effects. For instance, α-methyl-1-adamantanemethylamine has shown stronger anti-influenza activity compared to amantadine (B194251). nih.gov

Recent research has focused on the synthesis of new adamantane derivatives with potential applications as anti-inflammatory agents and in the management of cognitive impairment associated with diabetes. nih.gov The metabolic stability of adamantane derivatives is another area of active investigation, with the goal of designing analogs with improved pharmacokinetic profiles. nih.gov

Interdisciplinary Research Integrating this compound

The diverse potential of this compound and its analogs necessitates an interdisciplinary research approach. The convergence of materials science, medicinal chemistry, and nanotechnology is crucial for fully realizing the capabilities of this unique molecule.

For example, the development of adamantane-based drug delivery systems requires expertise in both polymer chemistry and pharmacology to design and synthesize effective nanoparticle formulations. researchgate.netnih.gov Similarly, the creation of novel materials with specific optical or electronic properties based on adamantane structures involves a deep understanding of both chemistry and physics. rsc.org

The synthesis of adamantane derivatives is also an area of interdisciplinary focus, with organic chemists developing more efficient and scalable synthetic routes. acs.org This is critical for making these compounds more accessible for research and potential commercial applications. The study of adamantane derivatives and their interactions with biological systems at the molecular level often involves computational modeling and biophysical techniques, further highlighting the interdisciplinary nature of this research field.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyladamantan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination of adamantan-1-one with methylamine, using reducing agents like sodium triacetoxyborohydride under mild conditions. Alternatively, nucleophilic substitution of adamantan-1-yl chloride with methylamine in the presence of a base (e.g., triethylamine) is employed. Optimization involves adjusting reaction temperature, solvent polarity, and stoichiometric ratios. Continuous flow reactors and catalytic systems (e.g., Pd/C) can enhance scalability and purity .

Q. How does the adamantane core influence the physicochemical properties of N-methyladamantan-1-amine compared to non-adamantane amines?

- Methodological Answer : The adamantane scaffold confers high lipophilicity and rigid three-dimensional structure , enhancing metabolic stability and membrane permeability. Comparative studies with linear amines show improved thermal stability (decomposition >250°C) and resistance to enzymatic degradation. Computational modeling (e.g., LogP calculations) and X-ray crystallography (e.g., Acta Crystallographica data) validate these properties .

Q. What analytical techniques are recommended for characterizing N-methyladamantan-1-amine and verifying its purity?

- Methodological Answer : Use HPLC-MS for purity assessment (detection limit ~0.1% impurities) and 1H/13C NMR for structural confirmation (e.g., adamantane proton signals at δ 1.5–2.1 ppm). FT-IR can identify amine N-H stretches (~3300 cm⁻¹). For chiral purity, chiral stationary-phase GC or capillary electrophoresis is advised. Cross-validate with PubChem spectral data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for N-methyladamantan-1-amine derivatives?

- Methodological Answer : Contradictions in bioactivity often arise from differences in assay conditions (e.g., cell line variability, solvent effects) or stereochemical impurities . Systematic controls include:

- Replicating studies under standardized conditions (e.g., ISO guidelines).

- Using enantiomerically pure samples (verified via chiral chromatography).

- Validating target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate the risk of N-nitrosamine formation during synthesis or storage of N-methyladamantan-1-amine?

- Methodological Answer : Nitrosamine contamination can occur via reaction with nitrosating agents (e.g., NOx, nitrites). Mitigation involves:

- Process controls : Avoid nitrite-containing reagents; use scavengers like ascorbic acid.

- Analytical monitoring : Employ GC-MS/MS with MRM (multiple reaction monitoring) for trace detection (LOQ <10 ppb).

- Storage : Use inert atmospheres (N2/Ar) and amber vials to prevent light-induced degradation .

Q. How can computational models predict the interaction of N-methyladamantan-1-amine with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD (molecular dynamics) simulations model interactions with hydrophobic protein pockets (e.g., NMDA receptors). Key parameters include:

- Binding free energy calculations (MM/PBSA).

- ADMET prediction for bioavailability and toxicity (e.g., SwissADME).

- Validate predictions with in vitro assays (e.g., radioligand displacement) .

Q. What are the challenges in assessing the environmental impact of N-methyladamantan-1-amine during disposal?

- Methodological Answer : The compound’s persistence in aquatic systems requires:

- Biodegradation studies (OECD 301F protocol) to measure half-life.

- Ecotoxicology assays (e.g., Daphnia magna LC50).

- Advanced oxidation processes (AOPs) for degradation, monitored via LC-TOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.